2-[Decyl(methyl)amino]ethan-1-ol
Description
Properties
CAS No. |
60021-95-6 |
|---|---|
Molecular Formula |
C13H29NO |
Molecular Weight |
215.38 g/mol |
IUPAC Name |
2-[decyl(methyl)amino]ethanol |
InChI |
InChI=1S/C13H29NO/c1-3-4-5-6-7-8-9-10-11-14(2)12-13-15/h15H,3-13H2,1-2H3 |
InChI Key |
WQOSHTKUSZJRKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(C)CCO |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The nucleophilic ring-opening of ethylene oxide by N-methyl-decylamine represents the most direct route to 2-[Decyl(methyl)amino]ethan-1-ol. This method leverages the inherent reactivity of ethylene oxide’s strained epoxide ring, which undergoes attack by the secondary amine’s lone pair to form a tertiary ethanolamine. Industrially, the reaction proceeds in aqueous or alcoholic media at 50–80°C, with excess N-methyl-decylamine (2–3 equivalents) to suppress polyaddition byproducts.
Critical Parameters
- Temperature Control : Maintaining temperatures below 100°C prevents ethylene oxide polymerization.
- Catalysis : Lewis acids like FeCl₃ (0.5–1 mol%) accelerate ring-opening while minimizing side reactions.
- Workup : Fractional distillation isolates the product (bp. 120–125°C at 5 mmHg) from unreacted amine and oligomers.
Industrial Feasibility
A continuous flow reactor design, as described for N-methylethanolamine production, achieves 89% yield at a throughput of 1.2 kg·L⁻¹·h⁻¹. Key challenges include the commercial availability of N-methyl-decylamine, which typically requires bespoke synthesis via:
- Reductive amination of decanal with methylamine (NaBH₃CN/MeOH, 65% yield)
- Alkylation of methylamine with decyl bromide (excess MeNH₂, DMF, 70°C, 58% yield)
Alkylation of N-Methylethanolamine
Decyl Halide Alkylation
N-Methylethanolamine serves as a versatile precursor for alkylation with decyl halides (C₁₀H₂₁X, X = Cl, Br). The reaction proceeds via an Sₙ2 mechanism in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃, NaH):
$$
\text{HOCH}2\text{CH}2\text{NHCH}3 + \text{C}{10}\text{H}{21}\text{Br} \xrightarrow{\text{NaH, DMF}} \text{HOCH}2\text{CH}2\text{N(CH}3\text{)(C}{10}\text{H}{21}) + \text{HBr}
$$
Optimization Insights
Limitations and Mitigations
- Over-Alkylation : Quaternary salts form at >1.2 equivalents of decyl halide, necessitating careful stoichiometric control.
- Purification : Silica gel chromatography (EtOAc/MeOH 10:1) separates the product from di-decylated impurities.
Reductive Amination Pathways
One-Pot Synthesis from Decanal
Reductive amination condenses decanal with N-methylethanolamine in the presence of NaBH₃CN or H₂/Pd-C, forming the target compound via imine intermediates:
$$
\text{C}9\text{H}{19}\text{CHO} + \text{HOCH}2\text{CH}2\text{NHCH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{HOCH}2\text{CH}2\text{N(CH}3\text{)(C}{10}\text{H}_{21})
$$
Conditions and Yield
Comparative Efficiency
While avoiding hazardous alkyl halides, this method suffers from lower yields compared to ethylene oxide routes. Catalyst recycling and flow chemistry adaptations could enhance viability for scale-up.
Alternative Methodologies
Grignard Addition to Activated Intermediates
Converting N-methylethanolamine to its tosylate derivative (TsCl, Et₃N) enables nucleophilic displacement by decyl magnesium bromide:
$$
\text{HOCH}2\text{CH}2\text{NHCH}3 \xrightarrow{\text{TsCl}} \text{TsOCH}2\text{CH}2\text{NHCH}3 \xrightarrow{\text{C}{10}\text{H}{21}\text{MgBr}} \text{HOCH}2\text{CH}2\text{N(CH}3\text{)(C}{10}\text{H}_{21})
$$
Challenges
Enzymatic Synthesis
Lipase-catalyzed transesterification of vinyl esters with N-methylethanolamine offers an emerging green route, though substrate specificity for decyl groups remains unproven.
Comparative Analysis of Synthesis Routes
| Method | Reactants | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Ethylene Oxide Ring-Opening | N-Methyl-decylamine | 80°C, aqueous | 89 | 98 | Industrial |
| Alkylation | N-Methylethanolamine | DMF, 80°C | 72 | 95 | Pilot-scale |
| Reductive Amination | Decanal | MeOH, NaBH₃CN | 62 | 90 | Lab-scale |
| Grignard Addition | Tosylate intermediate | THF, -40°C | 47 | 88 | Limited |
Key Observations
Chemical Reactions Analysis
Types of Reactions
2-[Decyl(methyl)amino]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halide.
Major Products Formed
Oxidation: Formation of decylmethylketone or decylmethylaldehyde.
Reduction: Formation of decylmethylamine.
Substitution: Formation of decylmethylchloride or decylmethylbromide.
Scientific Research Applications
2-[Decyl(methyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cell membrane interactions and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[Decyl(methyl)amino]ethan-1-ol involves its interaction with various molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the alcohol group can participate in hydrogen bonding and other interactions. These interactions can affect the structure and function of proteins, enzymes, and cell membranes, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of 2-[Decyl(methyl)amino]ethan-1-ol with related compounds:
| Compound Name | Substituents on Nitrogen | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-[Decyl(methyl)amino]ethan-1-ol | Decyl, Methyl, Ethanol | C₁₃H₂₉NO | 215.38* | Tertiary amine, Hydroxyl |
| 2-(Benzyl(methyl)amino)ethan-1-ol | Benzyl, Methyl, Ethanol | C₁₀H₁₅NO | 165.23 | Tertiary amine, Aromatic |
| 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol | Pyridin-2-yl, Methyl, Ethanol | C₈H₁₂N₂O | 152.19 | Heterocyclic amine, Hydroxyl |
| 2-(2-Aminoethylamino)ethanol | Ethylenediamine, Ethanol | C₄H₁₂N₂O | 104.15 | Primary/Secondary amines |
*Calculated based on analogous compounds.
Key Observations :
- Hydrophobicity: The decyl chain in 2-[Decyl(methyl)amino]ethan-1-ol enhances lipophilicity compared to benzyl or pyridinyl analogs, suggesting superior surfactant properties.
- Reactivity : Benzyl-substituted analogs undergo electrochemical oxidation to form oxazolidines (e.g., 3-benzyloxazolidine), while pyridinyl derivatives may exhibit coordination chemistry due to nitrogen lone pairs .
Electrochemical Behavior
Electrochemical oxidation studies on similar compounds reveal substituent-dependent pathways:
For 2-[Decyl(methyl)amino]ethan-1-ol, analogous oxidation would likely yield oxazolidines or cyclic ethers, but the long alkyl chain may sterically hinder reaction efficiency.
Application Insights :
- The decyl-methyl derivative’s amphiphilicity makes it suitable for detergents or oil-water emulsions.
- Pyridinyl analogs are used in metal-organic frameworks due to their chelating ability .
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